molecular formula C10H19N3 B13271903 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13271903
M. Wt: 181.28 g/mol
InChI Key: QBJAIWUGNNYKNO-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the condensation of 1-methyl-3-pyrazolecarboxylic acid with 4-methylpentan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl chain and pyrazole ring make it a versatile compound for various applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-methyl-N-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-8(2)7-9(3)11-10-5-6-13(4)12-10/h5-6,8-9H,7H2,1-4H3,(H,11,12)

InChI Key

QBJAIWUGNNYKNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=NN(C=C1)C

Origin of Product

United States

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